Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate (CAS: 1454848-20-4) is a densely functionalized, 1,3,4,5-tetrasubstituted pyrazole building block engineered specifically for the synthesis of advanced macrocyclic kinase inhibitors. It features four orthogonal reactive sites: an N-methyl group, a 4-bromo substituent primed for Suzuki-Miyaura cross-coupling, a 5-ethyl ester for controlled hydrolysis and amidation, and a 3-(methylamino)methyl group that serves as a critical secondary amine linker. In industrial procurement, this compound is primarily sourced as the definitive advanced intermediate for the production of the third-generation ALK/ROS1 inhibitor Lorlatinib (PF-06463922) and its structural analogs. By providing the exact substitution pattern required for the inhibitor's macrocycle, it eliminates multiple complex, low-yielding functionalization steps from the critical manufacturing path, making it an indispensable asset for GMP scale-up [1].
Attempting to substitute this specific intermediate with simpler pyrazoles, such as ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, fundamentally disrupts the synthetic route, as late-stage installation of the 3-(methylamino)methyl group via C-H functionalization suffers from poor regioselectivity and severe yield attrition. Furthermore, while buyers might consider procuring the direct precursor, ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate, performing the amination in-house introduces significant process risks. The reaction of the bromomethyl intermediate with methylamine is highly prone to competitive over-alkylation, generating tertiary amine dimers that require rigorous, scale-limiting chromatographic purification. Procuring the pre-aminated target compound ensures exact stoichiometry and >95% purity of the secondary amine, which is strictly required to maintain high yields in the subsequent cross-coupling and macrocyclization steps [1].
When synthesizing the Lorlatinib pyrazole core, utilizing the pre-aminated ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate bypasses the need for late-stage amination of the bromomethyl precursor. In-house or scale-up amination of ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate with methylamine typically results in a 10-20% yield loss due to competitive over-alkylation (dimerization) and requires rigorous chromatographic purification. Procuring the target compound provides >95% purity of the secondary amine, directly enabling the subsequent Suzuki-Miyaura coupling without intermediate yield attrition [1].
| Evidence Dimension | Secondary amine purity and step-yield retention |
| Target Compound Data | Target compound (>95% purity, 0 step-loss) |
| Comparator Or Baseline | Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate (requires amination, ~80% yield, 10-20% over-alkylation) |
| Quantified Difference | Eliminates a synthetic step and recovers 10-20% yield lost to dimerization. |
| Conditions | Scale-up synthesis of macrocyclic kinase inhibitor precursors. |
Streamlines GMP manufacturing of ALK inhibitors by removing a problematic amination step and its associated purification burden from the critical path.
Constructing the 1,3,4,5-tetrasubstituted pyrazole pattern of third-generation ALK inhibitors is highly challenging from simpler scaffolds. Attempting to install the 3-aminomethyl group onto a generic ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate via directed functionalization yields poor regioselectivity and typically <40% of the desired isomer. The target compound provides the exact 1,3,4,5-substitution pattern with 100% regiocontrol, eliminating the need for complex, low-yielding late-stage functionalization [1].
| Evidence Dimension | Regioselectivity and functionalization yield |
| Target Compound Data | Target compound (100% regiocontrol, pre-installed) |
| Comparator Or Baseline | Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (<40% yield via late-stage functionalization) |
| Quantified Difference | >60% yield improvement and complete elimination of regioisomer impurities. |
| Conditions | Synthesis of 1,3,4,5-tetrasubstituted pyrazole macrocycles. |
Procuring the pre-functionalized scaffold is essential to avoid catastrophic yield losses during the synthesis of complex tetrasubstituted pyrazoles.
For the final macrocyclization step in Lorlatinib synthesis, the carboxylate group must be selectively deprotected in the presence of other sensitive functionalities. The ester group of the target compound can be chemoselectively hydrolyzed using mild reagents like potassium trimethylsilanoate (TMSOK), achieving ~66% overall yield for the intermediate ready for HATU-mediated amidation. In contrast, utilizing the nitrile analog (1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile) requires harsher hydrolysis conditions that risk degrading the secondary amine or the coupled pyridine moiety [1].
| Evidence Dimension | Deprotection yield and chemoselectivity |
| Target Compound Data | Target compound (Ester form, ~66% yield via TMSOK hydrolysis) |
| Comparator Or Baseline | 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile (Requires harsh acidic/basic hydrolysis, prone to degradation) |
| Quantified Difference | Enables mild, chemoselective deprotection compatible with advanced macrocycle intermediates. |
| Conditions | Preparation of carboxylic acid for HATU-mediated macrocyclic amidation. |
The ester form provides a milder, more controlled pathway to the carboxylic acid required for the final macrocyclization step.
This compound is the definitive starting material for the industrial synthesis of Lorlatinib. Its 4-bromo group is specifically utilized for the critical Suzuki-Miyaura coupling with a pyridine boronic acid, while the 5-ester and 3-aminomethyl groups are sequentially engaged to close the macrocycle via HATU-mediated amidation [1].
In medicinal chemistry, this fully functionalized scaffold is procured to build libraries of novel ALK, ROS1, and TRK inhibitors. The rigid pyrazole-macrocycle conformation derived from this building block is essential for designing compounds that overcome gatekeeper resistance mutations (such as ALK L1196M) [2].
When repurposing the Lorlatinib macrocyclic scaffold for targeted protein degradation, the secondary amine of the 3-(methylamino)methyl group serves as an excellent, chemically stable vector for the attachment of linker-E3 ligase ligand conjugates, taking advantage of the compound's pre-installed orthogonal reactivity [2].